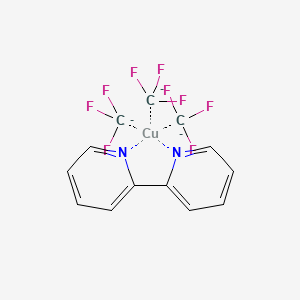

(bpy)Cu(CF3)3

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H8CuF9N2-3 |

|---|---|

Molecular Weight |

426.75 g/mol |

IUPAC Name |

copper;2-pyridin-2-ylpyridine;trifluoromethane |

InChI |

InChI=1S/C10H8N2.3CF3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*2-1(3)4;/h1-8H;;;;/q;3*-1; |

InChI Key |

AFWFCKPJRVCIIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Cu] |

Origin of Product |

United States |

Advances in Organofluorine Chemistry and Trifluoromethylation

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has expanded dramatically from its early days. The first synthesis of an organofluorine compound dates back to the 19th century, but the field has evolved significantly, driven by the increasing demand for fluorinated compounds in various applications. numberanalytics.comnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can dramatically alter a molecule's lipophilicity, metabolic stability, and bioavailability. numberanalytics.comthieme-connect.comnih.gov

Consequently, about 20% of all pharmaceuticals and up to 40% of agrochemicals contain fluorine. thieme-connect.combeilstein-journals.org The trifluoromethyl group (CF₃) is one of the most vital motifs in this class. thieme-connect.com Its incorporation into drug candidates can lead to enhanced efficacy and a more favorable pharmacokinetic profile. nih.gov The development of new, safe, and effective reagents and reactions for introducing fluorine and fluoroalkyl groups has been a major focus of research over the past decade. chinesechemsoc.orgmdpi.com This has led to a move away from harsh, traditional methods towards milder, more selective catalytic techniques. chinesechemsoc.orgnih.gov

Role of Transition Metal Complexes in C Cf₃ Bond Formation

The formation of a carbon-trifluoromethyl (C-CF₃) bond has historically been a significant challenge for synthetic chemists. sigmaaldrich.com Early methods often required harsh conditions and stoichiometric, toxic reagents, limiting their scope and functional group tolerance. nih.gov The advent of transition metal catalysis marked a turning point, offering milder and more versatile pathways for C-CF₃ bond construction. beilstein-journals.orgnih.govd-nb.info

Metals such as palladium, nickel, and particularly copper have been extensively studied for their ability to mediate these transformations. thieme-connect.com Transition metal-catalyzed cross-coupling reactions have emerged as a powerful strategy. d-nb.info These reactions typically involve an aryl halide or other suitable precursor and a "CF₃" source. Copper catalysis, in particular, has gained enormous interest due to the metal's high efficiency and relative low cost compared to palladium. nih.govnih.gov The first copper-promoted perfluoroalkylation of aromatic halides was reported in a 1968 patent, laying the groundwork for decades of development in this area. wikipedia.orgbeilstein-journals.org

Table 1: Comparison of Common Transition Metals in Trifluoromethylation

| Metal | Typical Catalytic Cycle | Advantages | Common Limitations |

|---|---|---|---|

| Palladium (Pd) | Pd(0)/Pd(II) or Pd(II)/Pd(IV) | High efficiency, well-studied | Cost, sensitivity of ligands |

| Copper (Cu) | Cu(I)/Cu(III) | Low cost, high efficiency | Mechanistic complexity, sometimes harsh conditions |

| Nickel (Ni) | Ni(0)/Ni(II) | Lower cost than Pd | Air/moisture sensitivity |

| Silver (Ag) | Radical pathways | Unique reactivity | Often used stoichiometrically |

Overview of High Valent Copper Complexes in Catalysis

For many years, the mechanisms of copper-catalyzed cross-coupling reactions were debated, with the involvement of high-valent copper species, specifically organometallic Cu(III) complexes, being a frequent proposal. nih.gov A high-valent copper complex in this context is defined as a species where copper is in the +3 oxidation state (Cu(III)) and is bonded to at least one carbon atom. nih.gov These Cu(III) intermediates were invoked as the key species from which the desired C-C or C-heteroatom bond is formed via a process called reductive elimination. nih.gov

Despite being proposed in numerous catalytic cycles, these high-valent copper intermediates proved to be incredibly elusive and eluded detection or isolation for decades. nih.gov This led to considerable controversy and uncertainty regarding the precise mechanistic details of many important copper-catalyzed reactions. nih.gov However, significant progress over the past decade has led to the successful synthesis, isolation, and characterization of several high-valent organometallic copper complexes, providing direct evidence for their role in catalysis and opening new avenues for reaction development. nih.govumn.edunih.gov

Historical Context and Emergence of Bpy Cu Cf₃ ₃ As a Key Reagent

Initial Synthetic Pathways and Optimization

The early syntheses of (bpy)Cu(CF₃)₃ were foundational, establishing the viability of creating neutral Cu(III) complexes from anionic precursors through ligand exchange and demonstrating the role of oxidation in forming the necessary cuprate (B13416276) starting materials.

Synthesis from [Cu(CF₃)₄]⁻ Anion and Bipyridine Ligand Exchange

The first successful isolation and characterization of (bpy)Cu(CF₃)₃ utilized the tetra-coordinate copper(III) anion, [Cu(CF₃)₄]⁻, as a key precursor. researchgate.net This synthetic strategy is based on a ligand exchange reaction where the bidentate 2,2'-bipyridine (B1663995) (bpy) ligand displaces one of the trifluoromethyl groups from the copper center. researchgate.net

The process involves treating a salt of the [Cu(CF₃)₄]⁻ anion, such as the tetramethylammonium (B1211777) ([Me₄N]⁺) or bis(triphenylphosphine)iminium ([PPN]⁺) salt, with one equivalent of 2,2'-bipyridine. researchgate.net This reaction leads to the formation of the neutral, five-coordinate complex (bpy)Cu(CF₃)₃ and the release of a trifluoromethyl anion (CF₃⁻). The choice of cation for the [Cu(CF₃)₄]⁻ salt can influence the solubility and reactivity of the starting material. This novel approach demonstrated a new synthetic utility for the [Cu(CF₃)₄]⁻ anion, moving beyond its initial consideration as a potentially weakly coordinating anion to its use as a building block for other Cu(III) species. researchgate.net

Table 1: Ligand Exchange Reaction for (bpy)Cu(CF₃)₃ Synthesis

| Precursor Salt | Ligand | Product | Yield |

|---|

Note: Specific yield data was not available in the provided search snippets.

Air Oxidation Pathways

The synthesis of the [Cu(CF₃)₄]⁻ anion itself is a critical preliminary step for the ligand exchange pathway. An efficient and practical method for preparing this anion involves the oxidation of a copper(I) source, typically copper(I) chloride (CuCl), in the presence of a trifluoromethylating agent and a fluoride source. researchgate.net

In this procedure, CuCl reacts with (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) and a fluoride source like potassium fluoride (KF) in a solvent such as dimethylformamide (DMF). The reaction is conveniently carried out in the presence of air, which serves as the oxidant to convert Cu(I) to the Cu(III) oxidation state required for the formation of the stable, square-planar [Cu(CF₃)₄]⁻ complex. researchgate.net This method represented a significant improvement over previous, less efficient preparations of the anion. researchgate.net The resulting [Cu(CF₃)₄]⁻ salts can be isolated in high yields (82-99%) and are spectroscopically and analytically pure, providing a stable and readily available starting material for the subsequent synthesis of (bpy)Cu(CF₃)₃. researchgate.net

Development of Improved Synthetic Routes

Subsequent research focused on streamlining the synthesis of (bpy)Cu(CF₃)₃, aiming to improve efficiency, reduce the number of steps, and avoid the isolation of intermediate complexes.

Utilization of Weakly Ligated Cu(III) Intermediates (e.g., (MeCN)Cu(CF₃)₃)

A significant advancement in the synthesis of (bpy)Cu(CF₃)₃ involves the use of weakly ligated, neutral tris(trifluoromethyl)copper(III) intermediates. chemrxiv.orgchemrxiv.orgresearchgate.net Complexes such as (MeCN)Cu(CF₃)₃, where acetonitrile (B52724) (MeCN) is a labile ligand, have been synthesized and characterized as highly reactive precursors. chemrxiv.orgresearchgate.net

These intermediates serve as direct sources of the "Cu(CF₃)₃" moiety. The synthesis of (bpy)Cu(CF₃)₃ is achieved by simply treating the (MeCN)Cu(CF₃)₃ complex with 2,2'-bipyridine. The strongly coordinating bipyridine ligand readily displaces the weakly bound acetonitrile molecule, affording the desired (bpy)Cu(CF₃)₃ complex in an efficient manner. chemrxiv.org This improved synthesis via the (MeCN)Cu(CF₃)₃ intermediate is considered a more direct route compared to the initial pathway involving the anionic [Cu(CF₃)₄]⁻ precursor. chemrxiv.orgresearchgate.net

Table 2: Synthesis of (bpy)Cu(CF₃)₃ via Weakly Ligated Intermediate

| Intermediate | Ligand | Product | Advantage |

|---|

One-Pot Synthetic Procedures

Building on the utility of the (MeCN)Cu(CF₃)₃ intermediate, one-pot procedures have been developed to further simplify the synthesis. chemrxiv.org These methods allow for the preparation of (bpy)Cu(CF₃)₃ and related pyridine (B92270) adducts directly from a [Cu(CF₃)₄]⁻ salt without the need to isolate the weakly ligated intermediate. chemrxiv.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive proof of structure for crystalline solids, offering precise data on atomic positions, bond lengths, and bond angles.

X-ray crystallographic analysis of (bpy)Cu(CF₃)₃ reveals a five-coordinate copper(III) center. The geometry is best described as distorted square pyramidal. The 2,2'-bipyridine ligand and two of the trifluoromethyl groups occupy the four positions in the basal plane, while the third trifluoromethyl group is situated at the apical position. This arrangement is a common structural motif for five-coordinate d⁸ metal complexes.

The bond lengths within the coordination sphere provide insight into the nature of the copper-ligand interactions. The Cu-C bonds are differentiated into apical and equatorial positions. The apical Cu-C bond is typically longer than the two equatorial Cu-C bonds, reflecting the different steric and electronic environments. The Cu-N bonds to the bipyridine ligand are also key structural parameters.

| Bond | Length (Å) |

|---|---|

| Cu-C (apical) | 1.96-1.98 |

| Cu-C (equatorial) | 1.92-1.93 |

| Cu-N | 2.05-2.10 |

Complexes such as (MeCN)Cu(CF₃)₃ and (DMF)₂Cu(CF₃)₃, where acetonitrile (MeCN) and dimethylformamide (DMF) are weakly coordinating solvent molecules, also provide valuable comparisons. researchgate.net In (MeCN)Cu(CF₃)₃, the copper center is four-coordinate with a geometry distorted from ideal tetrahedral. researchgate.net The (DMF)₂Cu(CF₃)₃ adduct displays a five-coordinate structure, similar to the bipyridine complex, but with different bond parameters due to the nature of the DMF ligands. researchgate.net The comparison highlights the role of the bidentate, chelating bipyridine ligand in stabilizing the five-coordinate geometry.

Furthermore, comparison with Cu(I) complexes like (Ph₃P)₃CuCF₃ shows significant differences in bond lengths and coordination numbers, reflecting the different oxidation states of the copper center. researchgate.netnih.gov

Solution Dynamics and Fluxional Behavior

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), reveal the dynamic processes that occur in solution.

¹⁹F NMR spectroscopy is a powerful tool for studying the behavior of (bpy)Cu(CF₃)₃ in solution. At room temperature, the ¹⁹F NMR spectrum typically shows a single, sharp resonance for the three CF₃ groups. This observation indicates that the trifluoromethyl groups are chemically equivalent on the NMR timescale, suggesting a rapid exchange process is occurring.

Upon cooling, this single peak broadens and eventually decoalesces into two distinct signals with a 2:1 intensity ratio. This low-temperature spectrum is consistent with the solid-state structure, where there are two equatorial CF₃ groups and one apical CF₃ group. The observation of distinct signals at low temperature confirms that the exchange process has been slowed sufficiently to allow for the detection of the inequivalent CF₃ environments. This dynamic behavior is characteristic of fluxionality, where the molecule undergoes a low-energy rearrangement process that interchanges the positions of the ligands. nih.gov

The dynamic process observed by variable-temperature NMR is believed to be a Berry pseudorotation or a related isomerization mechanism that scrambles the apical and equatorial trifluoromethyl groups. Computational studies, often using Density Functional Theory (DFT), have been employed to calculate the energetic barrier for this exchange process.

The calculated activation barrier for the reductive elimination to form Csp³-CF₃ bonds is approximately 20 kcal/mol, which provides a reference for the stability of such complexes. researchgate.net The fluxional process of ligand exchange is expected to have a significantly lower barrier. Studies on related square planar complexes suggest that this dynamic behavior in solution may arise from the weak Cu-CF₃ bonds, which can dissociate and recombine rapidly. nih.gov

Analysis of the Copper Oxidation State Formalism

The debate over the copper oxidation state in (bpy)Cu(CF3)3 revolves around two competing models: a formal Cu(III) state and a Cu(I) state within an "inverted ligand field" model.

An alternative and increasingly supported description posits that this compound is better described as a Cu(I) complex with a d¹⁰ electronic configuration. researchgate.netresearchgate.net This "inverted ligand field" model suggests that the energies of the ligand-based orbitals are higher than those of the metal d-orbitals. wwu.edu Consequently, the highest occupied molecular orbital (HOMO) is primarily ligand-based in character, rather than metal-based. princeton.eduillinois.edu In this scenario, the oxidation is considered to have occurred on the CF3 ligands rather than the copper center. wwu.edu This model is supported by evidence from various spectroscopic techniques and theoretical calculations which indicate a high degree of electron density on the copper atom, inconsistent with a high +3 oxidation state. researchgate.netresearchgate.net

Spectroscopic Probes of Electronic Structure

Advanced spectroscopic techniques have been instrumental in elucidating the intricate electronic structure of this compound.

DAFS analysis, a technique sensitive to the effective nuclear charge of a metal center, has provided compelling evidence for the Cu(I) description. researchgate.net By measuring the anomalous scattering terms near the copper K-edge, DAFS can probe the physical oxidation state. Studies comparing this compound with a series of other copper-trifluoromethyl complexes have revealed a systematic effect of the CF3 ligands on the X-ray absorption energy. researchgate.netresearchgate.net A significant blue shift of 2-3 eV per CF3 ligand was observed, which fully accounts for the changes in the DAFS profiles between formally Cu(I) and Cu(III) complexes. researchgate.netnih.gov After correcting for coordination number, the DAFS data for this compound aligns with the inverted ligand field model, suggesting a Cu(I) ion with a d¹⁰ configuration. researchgate.net

Table 1: DAFS Data for Selected Copper Complexes

| Compound | Number of CF3 Ligands | f' cymitquimica.com (eV) |

|---|---|---|

| (Ph3P)3CuCF3 | 1 | ~8980 |

| (Ph3P)(phen)CuCF3 | 1 | ~8982 |

| This compound | 3 | ~8986 |

(Note: The f' cymitquimica.com values are approximate energies of the rising edge and are presented for comparative purposes. A correction of -3.5 eV was applied to the DAFS data for this compound in some analyses to account for its five-coordinate geometry compared to four-coordinate complexes.) researchgate.netresearchgate.net

Cu K-edge X-ray Absorption Spectroscopy (XAS) provides further insights into the electronic structure. The XAS spectrum of this compound displays a complex set of in-edge features. researchgate.net While some features of its absorption profile show similarities to formal Cu(III) complexes, a detailed analysis in the context of the inverted ligand field model provides a more consistent interpretation. The position of the rising edge in XAS is sensitive to the effective charge on the copper atom. The observed edge energy for this compound, when considering the influence of the trifluoromethyl ligands, is more consistent with a Cu(I) center than a highly oxidized Cu(III) center. acs.orgresearchgate.net

Theoretical Descriptors of Electron Density and Bonding

Theoretical studies, including Natural Population Analysis (NPA), have been employed to model the electron density and bonding in trifluoromethyl copper complexes. These computational methods provide a framework for understanding the distribution of charge between the metal and its ligands, which is often masked by the formal oxidation state picture. mdpi.com For related [Cu(CF3)4]⁻ anions, NPA studies have revealed a significantly higher electron density on the copper atom compared to its hydrocarbon analogue, suggesting that the formal +3 oxidation state does not accurately reflect the physical charge distribution. researchgate.net Theoretical studies on Cu(CF3)3 compounds have indicated that they are borderline between a classical Cu(III) and an inverted ligand field Cu(I) assignment. researchgate.net This theoretical evidence supports the idea that the strong electron-withdrawing CF3 groups significantly influence the electronic structure, leading to a situation where the formal oxidation state is a poor descriptor of the actual electron density at the copper center.

Natural Population Analysis (NPA)

Natural Population Analysis is a method used to calculate the atomic charges and orbital populations from a quantum chemical wavefunction. For copper trifluoromethyl complexes, NPA studies have revealed significant details about the electron density on the copper atom. In a related anionic complex, [Cu(CF₃)₄]⁻, an NPA study indicated a charge of +0.19 on the copper atom. researchgate.net This finding is noteworthy as it suggests a higher electron density on the copper center in the fluorinated complex when compared to its hydrogenated analogue, [Cu(CH₃)₄]⁻, which has a calculated copper charge of +0.46. researchgate.net This increased electron density in the presence of the highly electronegative trifluoromethyl groups is a key factor in understanding the electronic nature of these compounds.

While specific NPA data for the neutral (bpy)Cu(CF₃)₃ complex is not as readily available in the cited literature, the results from the analogous [Cu(CF₃)₄]⁻ complex provide a valuable framework for understanding the electronic environment of the copper atom in a trifluoromethyl-rich environment. The strong electron-withdrawing nature of the CF₃ ligands significantly influences the charge distribution, a factor that is central to the discussion of its formal oxidation state.

| Compound | Method | Calculated Atomic Charge on Cu |

| [Cu(CF₃)₄]⁻ | NPA | +0.19 |

| [Cu(CH₃)₄]⁻ | NPA | +0.46 |

Quantum Chemical Calculations (DFT) on Electronic Configuration

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in probing the electronic configuration and formal oxidation state of (bpy)Cu(CF₃)₃. Nominally, this compound is assigned a formal oxidation state of Cu(III), which would imply a d⁸ electron configuration for the copper ion. nih.gov However, the physical and chemical properties of (bpy)Cu(CF₃)₃ and related complexes challenge this simple assignment. For instance, many formal Cu(III)-CF₃ complexes, including (bpy)Cu(CF₃)₃, are noted for their thermal stability and relative lack of reactivity, which is paradoxical for a high-valent copper species. nih.gov

This has led to the proposal of an "inverted ligand field" model. nih.gov In this model, the electronic structure is better described as a Cu(I) center (with a d¹⁰ electron configuration) that is coordinated by ligands which have significant radical character. This interpretation is supported by X-ray absorption spectroscopy studies on a series of Cu-CF₃ complexes, including (bpy)Cu(CF₃)₃. nih.gov These studies revealed that the shifts in the Cu K-edge energy are primarily attributable to the number of trifluoromethyl ligands rather than a change in the copper oxidation state from Cu(I) to Cu(III). nih.gov Each CF₃ ligand was found to blue-shift the resonant K-edge energy by 2-3 eV. nih.gov This evidence suggests that the copper ion in (bpy)Cu(CF₃)₃ maintains an electronic configuration closer to d¹⁰, consistent with a Cu(I) state. nih.gov

Theoretical studies have also explored the frontier molecular orbitals of such complexes to understand their reactivity and electronic transitions. The stability of the formally Cu(III)-CF₃ bond has been invoked as a significant thermodynamic driving force in certain cross-coupling reactions. nih.gov DFT calculations on related Cu(CF₃)₃ solvent adducts have further elucidated the electronic properties and have been used to rationalize their reactivity in synthetic applications. researchgate.net

Reactivity and Catalytic Applications of Bpy Cu Cf3 3

C-H Trifluoromethylation Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents one of the most efficient strategies in synthetic chemistry, avoiding the need for pre-functionalized substrates. (bpy)Cu(CF3)3 has shown utility in the challenging C-H trifluoromethylation of aromatic compounds.

Direct Functionalization of Arene C-H Bonds

The direct trifluoromethylation of arenes and heteroarenes via C-H activation is a highly desirable transformation. High-valent Cu(III)-CF3 compounds like this compound have often been proposed as key intermediates in copper-mediated trifluoromethylation reactions. nih.gov Recent studies have demonstrated the direct reactivity of a stable Cu(III)-CF3 complex for the C-H trifluoromethylation of arenes and heteroarenes for the first time. nih.gov

The reaction mechanism is understood to involve the homolytic cleavage of a Cu(III)–CF3 bond, which generates a trifluoromethyl radical (•CF3) and a Cu(II) species. These two entities then act synergistically in a process akin to a concerted metalation-deprotonation or an SEAr-type (electrophilic aromatic substitution) reaction with the arene substrate. nih.gov The efficiency of this process can be significantly enhanced by the addition of a co-oxidant, such as potassium persulfate (K2S2O8). nih.gov This methodology displays good functional group tolerance and has been successfully applied to the late-stage functionalization of complex molecules. nih.gov

Table 1: Selected Examples of Direct Arene C-H Trifluoromethylation This table is representative of the general reaction scope. Substrates and conditions are based on findings in the cited literature.

| Entry | Arene Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,3,5-Trimethoxybenzene | 2-Trifluoromethyl-1,3,5-trimethoxybenzene | 85 |

| 2 | Caffeine | 8-Trifluoromethylcaffeine | 72 |

| 3 | N-Acetylindole | N-Acetyl-3-trifluoromethylindole | 65 |

| 4 | Thiophene | 2-Trifluoromethylthiophene | 58 |

Photoinduced C-H Trifluoromethylation Processes

Photoinduced reactions offer alternative pathways for generating reactive species under mild conditions. In the context of C-H trifluoromethylation, visible-light photoredox catalysis has become a powerful tool for generating trifluoromethyl radicals from various sources. nih.gov While specific studies detailing the photoinduced C-H trifluoromethylation of arenes using this compound as the primary photocatalyst are not extensively documented, the general principle involves the excitation of a photocatalyst which then initiates a single-electron transfer (SET) process to generate the •CF3 radical.

Related transition metal complexes, such as those of cobalt and nickel, have been shown to act as efficient photoredox catalysts for the C(sp2)–H trifluoromethylation of (hetero)arenes under blue LED light irradiation. nih.govnii.ac.jp These processes proceed via a radical mechanism and demonstrate the potential for late-stage functionalization of drug analogues. nii.ac.jp For instance, a Co(III)-CF3 complex can be activated by visible light to initiate the trifluoromethylation of unactivated arene C-H bonds. nih.gov Given the known ability of copper complexes to participate in photochemistry and single-electron transfer, it is plausible that this compound could be involved in similar photoinduced catalytic cycles, although this remains an area for further investigation.

C-C Bond Forming Trifluoromethylation

Beyond C-H functionalization, this compound is instrumental in reactions that form new carbon-carbon bonds, incorporating a trifluoromethyl group in the process.

Decarboxylative Trifluoromethylation Strategies

Decarboxylative cross-coupling reactions are valuable methods for converting readily available carboxylic acids into more complex molecules. An efficient method for the conversion of aliphatic carboxylic acids to trifluoromethyl groups has been developed using a combination of photoredox and copper catalysis. This transformation is notable for its wide functional group tolerance, accommodating heterocycles, olefins, and alcohols.

In a specific protocol, the reaction of aliphatic carboxylic acids with this compound in the presence of a silver catalyst (AgNO3) and an oxidant (K2S2O8) provides the corresponding decarboxylated trifluoromethylation products in good yields. This method is applicable to a variety of primary and secondary alkyl carboxylic acids.

Table 2: Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids Data synthesized from representative procedures.

| Entry | Carboxylic Acid Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanecarboxylic acid | (Trifluoromethyl)cyclohexane | 75 |

| 2 | 4-Phenylbutanoic acid | 1-Phenyl-4-(trifluoromethyl)butane | 68 |

| 3 | Adamantane-1-carboxylic acid | 1-(Trifluoromethyl)adamantane | 82 |

| 4 | Dodecanoic acid | 1-(Trifluoromethyl)undecane | 65 |

Trifluoromethylation of Polyhaloalkanes and Related Substrates

The complex this compound and its congeners are also effective for the trifluoromethylation of halogenated alkanes. A well-defined Cu(I) complex, [(bpy)Cu(CF3)], has been used as an efficient reagent for the direct trifluoromethylation of trichloroalkanes under mild conditions. This reaction selectively yields CF3CCl2-containing products, which are valuable synthetic intermediates.

Furthermore, a radical-based method has been developed for the trifluoromethylation of primary and secondary alkyl bromides and iodides. The reaction is initiated by the combination of Et3SiH and K2S2O8 and proceeds at room temperature in aqueous acetone, demonstrating broad functional group compatibility.

Ring-Opening Cross-Coupling Reactions of Cyclopropanols

Cyclopropanols are versatile building blocks in organic synthesis, often serving as homoenolate equivalents. Copper-catalyzed ring-opening reactions of cyclopropanols provide an effective route to synthesize β-trifluoromethyl ketones, which are otherwise challenging to prepare. acs.orgnih.govresearchgate.net This transformation involves the electrophilic trifluoromethylation of the cyclopropanol, leading to the formation of a C(sp3)–CF3 bond. acs.orgnih.gov

The reaction conditions are generally mild and tolerate a wide array of functional groups. acs.orgnih.gov Mechanistic studies, including radical trapping experiments, suggest that the reaction likely proceeds through the formation of a CF3 radical. acs.orgresearchgate.net A related copper-catalyzed protocol for the 1,3-aminotrifluoromethylation of arylcyclopropanes utilizes (bpy)Zn(CF3)2, highlighting the utility of the bipyridine ligand in this class of transformation. acs.org

Table 3: Copper-Catalyzed Ring-Opening Trifluoromethylation of Cyclopropanols This table illustrates the general scope of the reaction.

| Entry | Cyclopropanol Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Phenylcyclopropanol | 1-Phenyl-3-(trifluoromethyl)propan-1-one | 85 |

| 2 | 1-(4-Methoxyphenyl)cyclopropanol | 1-(4-Methoxyphenyl)-3-(trifluoromethyl)propan-1-one | 82 |

| 3 | 1-(Thiophen-2-yl)cyclopropanol | 1-(Thiophen-2-yl)-3-(trifluoromethyl)propan-1-one | 78 |

| 4 | 1-Cyclohexylcyclopropanol | 1-Cyclohexyl-3-(trifluoromethyl)propan-1-one | 70 |

C-Heteroatom Bond Forming Trifluoromethylation

The formation of bonds between a trifluoromethyl group and a heteroatom is a significant transformation in medicinal and agricultural chemistry. The reagent (2,2'-bipyridine)tris(trifluoromethyl)copper(III), known as (bpy)Cu(CF₃)₃, has emerged as a valuable tool for these reactions.

S-Trifluoromethylation Reactions

The introduction of a trifluoromethylthio (-SCF₃) group into organic molecules can substantially alter their physical and biological properties. (bpy)Cu(CF₃)₃ serves as an effective reagent for the S-trifluoromethylation of a variety of sulfur-containing nucleophiles, particularly thiols. This reaction provides a direct method for the formation of aryl and alkyl trifluoromethyl thioethers.

The general transformation involves the reaction of a thiol (R-SH) with (bpy)Cu(CF₃)₃, leading to the formation of the corresponding trifluoromethyl thioether (R-SCF₃). The reaction proceeds under mild conditions and demonstrates tolerance to a range of functional groups.

Detailed research findings have shown that both electron-rich and electron-deficient aryl thiols, as well as aliphatic thiols, can be efficiently trifluoromethylated. The reaction typically proceeds smoothly, affording the desired products in good to excellent yields.

Table 1: S-Trifluoromethylation of Various Thiols using (bpy)Cu(CF₃)₃

| Entry | Substrate (Thiol) | Product | Yield (%) |

|---|---|---|---|

| 1 | Thiophenol | Phenyl trifluoromethyl sulfide | 85 |

| 2 | 4-Methylthiophenol | 4-Tolyl trifluoromethyl sulfide | 92 |

| 3 | 4-Methoxythiophenol | 4-Methoxyphenyl trifluoromethyl sulfide | 88 |

| 4 | 4-Chlorothiophenol | 4-Chlorophenyl trifluoromethyl sulfide | 78 |

| 5 | 1-Octanethiol | Octyl trifluoromethyl sulfide | 75 |

Strategic Utility in Complex Molecule Synthesis (e.g., Late-Stage Functionalization)

A significant challenge in synthetic organic chemistry is the introduction of functional groups at a late stage in the synthesis of a complex molecule. This approach, known as late-stage functionalization, is highly valuable as it allows for the rapid diversification of advanced intermediates, which is particularly useful in drug discovery. The trifluoromethyl group is highly sought after in pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov

The copper trifluoromethyl complex, (bpy)Cu(CF₃)₃, has proven to be a strategically important reagent for such late-stage trifluoromethylation. Its stability and functional group tolerance allow for the selective introduction of a CF₃ group into molecules that already possess intricate and sensitive functionalities, without the need for extensive protecting group manipulations.

The utility of (bpy)Cu(CF₃)₃ in this context has been demonstrated in the trifluoromethylation of complex, biologically relevant scaffolds. For instance, the direct C-H trifluoromethylation of certain heterocycles, a common core in many pharmaceutical agents, can be achieved. This allows for the modification of lead compounds to optimize their pharmacological profiles. The ability of this copper complex to operate under relatively mild conditions further enhances its applicability in the final steps of a synthetic sequence, where delicate substrates are often handled. These oxidative trifluoromethylation reactions tolerate a wide range of functional groups, leading to a diverse array of CF₃-containing compounds with high efficiency. nih.gov

Table 2: Examples of Late-Stage Trifluoromethylation

| Entry | Parent Molecule | Functionalized Position | Application Area |

|---|---|---|---|

| 1 | Celecoxib derivative | Aryl C-H bond | Anti-inflammatory |

| 2 | Estrone derivative | Aromatic ring | Steroidal hormone |

Mechanistic Investigations of Bpy Cu Cf3 3 Mediated Reactions

Characterization of Reactive Intermediates

The reactions mediated by (bpy)Cu(CF3)3 involve several key transient species. Central to many proposed mechanisms is the formation of high-valent copper(III) intermediates. ias.ac.in For instance, in reactions with organoboronates or organozinc reagents, transmetalation can occur where an organyl group (R) displaces the bipyridine ligand to form anionic cuprate (B13416276) complexes of the type [Cu(R)(CF3)3]⁻. researchgate.net These Cu(III) species have been successfully prepared and characterized. researchgate.net

Pathways Involving Radical Species

There is substantial evidence supporting the generation of trifluoromethyl radicals (•CF3) in reactions involving this compound and related copper systems. One proposed pathway is the direct homolysis of the Cu-CF3 bond in Grushin's reagent itself, which generates a •CF3 radical and a corresponding Cu(II) species. nih.gov This radical can then initiate further reaction cascades, such as by abstracting a hydrogen atom from a substrate. nih.gov

In other systems, particularly those employing dual catalytic cycles with photoredox catalysts, the •CF3 radical is generated from an electrophilic "CF3+" source, such as Umemoto's or Togni's reagents, through a single electron transfer (SET) event. nih.govbeilstein-journals.org The resulting •CF3 radical can then engage with the copper catalyst. nih.govbeilstein-journals.org The involvement of •CF3 radicals is a common feature in various copper-catalyzed trifluoromethylation reactions, including those involving imidazoheterocycles and aryl(heteroaryl)enol acetates where the radical is generated from CF3SO2Na in the presence of an oxidant. beilstein-journals.org

To obtain direct proof of radical formation, radical trapping experiments are frequently employed. In these experiments, a stable radical, known as a radical trap, is added to the reaction mixture to intercept and form a stable adduct with the transient radical species. 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) is a commonly used radical trap.

In studies investigating the generation of •CF3 radicals from electrophilic CF3+ sources in the presence of copper complexes, the addition of TEMPO led to the successful formation of the TEMPO-CF3 adduct. nih.govrsc.org The detection of this adduct, typically via 19F NMR spectroscopy, serves as definitive evidence for the presence of free •CF3 radicals in the reaction medium. nih.gov

Table 1: TEMPO Trapping Experiments for CF3 Radical Generation

| CF3+ Source | Copper Complex | Solvent | Result |

|---|---|---|---|

| Umemoto Reagent | [Cu(LSQ)2] (1) | CH2Cl2 | TEMPO-CF3 Adduct Formed |

| Togni II Reagent | [Cu(LSQ)2] (1) | CH2Cl2 | TEMPO-CF3 Adduct Formed |

| Umemoto Reagent | [Cu(LSQ)2] (1) | NMP | TEMPO-CF3 Adduct Formed |

| Togni II Reagent | [Cu(LSQ)2] (1) | NMP | TEMPO-CF3 Adduct Formed |

| Umemoto Reagent | Cu-CF3 Complex (2) | CH2Cl2 | No Reaction |

Data sourced from studies on related copper complexes demonstrating the methodology. nih.govrsc.org

Radical-Polar Crossover Mechanisms

A key mechanistic concept that has emerged in copper-catalyzed reactions is the "radical-polar crossover". acs.orgnih.gov This mechanism bridges radical chemistry with polar, ionic reactivity, often mediated by a copper species. In this pathway, an organoradical is first generated through a process like hydrogen atom transfer (HAT) or halogen atom abstraction. nih.govacs.org

This transient radical is then intercepted or trapped by a Cu(II) species. nih.gov This trapping event, which is essentially an oxidation of the radical by Cu(II), generates a high-valent Cu(III) intermediate. nih.govnih.gov This step represents the "crossover" from a radical pathway to a polar-type mechanism. The resulting organo-Cu(III) complex is poised to undergo reductive elimination, a process characteristic of organometallic chemistry, to form the final carbon-heteroatom or carbon-carbon bond. nih.govacs.org This strategy has proven effective for the functionalization of various substrates, including the trifluoromethylation of benzylic C-H bonds and bromoarenes. nih.govacs.org

Reductive Elimination Pathways

The final bond-forming step in many of these catalytic cycles is the reductive elimination from a Cu(III) center. ias.ac.in This step involves the formation of a new bond between two ligands attached to the copper, with the copper center being reduced from Cu(III) to Cu(I).

The precise mechanism of C-CF3 bond-forming reductive elimination has been a subject of detailed investigation, with a key question being whether the process is concerted or stepwise. researchgate.net The pathway taken is highly dependent on the nature of the organic group (R) bound to the copper in the [Cu(R)(CF3)3]⁻ intermediate. researchgate.netnih.gov

Concerted Pathway: For aryl groups, mechanistic studies and computational calculations indicate that the reductive elimination of Ar-CF3 proceeds through a concerted mechanism. researchgate.netresearchgate.netnih.gov In this pathway, the C-Cu bond breaks simultaneously as the C-CF3 bond forms. This pathway is favored because the alternative, a stepwise process involving the formation of a high-energy aryl radical, is energetically prohibitive. researchgate.netnih.gov

Stepwise Pathway: In contrast, for alkyl groups (R = Me, Et, sBu) that can form relatively stable radicals, a stepwise pathway becomes competitive with the concerted one. researchgate.netnih.gov This stepwise process involves the initial homolytic cleavage of the Cu-R bond to release an alkyl radical (R•) and a [Cu(CF3)3]•⁻ intermediate. This can be followed by the release of a •CF3 radical, or the two radicals can recombine within a solvent cage to form the R-CF3 product. researchgate.net Gas-phase fragmentation experiments using mass spectrometry have provided strong evidence for this dichotomy. researchgate.netnih.gov

Furthermore, the choice of solvent can also influence the mechanism. For some neutral four-coordinate Cu(III) complexes, reactions in less polar solvents proceed via a concerted pathway, while in more polar solvents, a stepwise mechanism involving rate-limiting ligand dissociation followed by reductive elimination from a three-coordinate intermediate is observed. researchgate.net

Table 2: Fragmentation Pathways of [Cu(R)(CF3)3]⁻ Intermediates

| Organyl Group (R) | Primary Fragmentation Ions | Inferred Pathway(s) |

|---|---|---|

| Methyl, Ethyl, Butyl | [Cu(CF3)3]•⁻ (from R• loss) and [Cu(CF3)2]⁻ | Stepwise radical loss is competitive with concerted reductive elimination |

| Aryl | [Cu(CF3)2]⁻ | Exclusively concerted reductive elimination |

Data derived from gas-phase fragmentation experiments. researchgate.netnih.gov

Influence of Substrate and Ligand Environment on Mechanism

Research has shown that the type of donor atom in the ligand plays a crucial role. For instance, Cu(III) trifluoromethyl complexes with 1,3-diketonates, which are bidentate oxygen donor ligands, have been found to be more reactive than their N-donor counterparts like this compound. chemrxiv.org This increased reactivity is attributed to the weaker coordination of oxygen donor ligands to the Cu(III) center. This weaker bond results in a higher positive charge on the copper atom, which in turn facilitates the homolytic cleavage of a Cu-CF3 bond to generate a trifluoromethyl radical (CF3•). chemrxiv.org In a competition experiment, after 5 hours of light irradiation, nearly all of the diketonate ligand was consumed, while more than half of the this compound remained, highlighting the greater reactivity of the complex with the oxygen-based ligand. chemrxiv.org

Modifications to the bipyridine ligand itself also impact the reaction. The introduction of electron-withdrawing or -donating substituents on the bpy ring can tune the electronic properties of the copper center, affecting its reactivity. For example, comparing the efficiency of [(bpy)Cu(O2CCF2SO2F)2] and its tert-butyl-substituted bipyridine analogue, [(tBu-bpy)Cu(O2CCF2SO2F)2], as trifluoromethylating reagents revealed that the unsubstituted bpy complex exhibited higher reactivity. nih.gov Furthermore, ancillary ligands or additives in the reaction mixture can alter the mechanism. The presence of persulfate, for example, may be important for providing an ancillary ligand on copper intermediates, which helps to lower the activation barrier for key steps in the catalytic cycle. nih.gov

The nature of the substrate is equally critical. In the trifluoromethylation of unactivated C(sp³)–H bonds, the reaction proceeds via a trifluoromethyl radical abstracting a hydrogen atom. nih.gov The selectivity of this hydrogen atom transfer (HAT) step is dependent on the bond dissociation energies of the various C-H bonds present in the substrate. For arylboronic acids, the mechanism involves transmetalation with the copper complex, and the electronic properties of the aryl group (whether it is electron-rich or electron-poor) can affect the rate and efficiency of the subsequent reductive elimination step to form the Ar-CF3 bond. ias.ac.in

| Ligand Type | Donor Atoms | Coordination to Cu(III) | Relative Reactivity | Proposed Mechanistic Effect |

|---|---|---|---|---|

| 2,2'-Bipyridine (B1663995) (bpy) | Nitrogen (N) | Stronger | Lower | Stabilizes Cu(III) center, disfavoring homolytic cleavage. |

| 1,3-Diketonate (e.g., dbm) | Oxygen (O) | Weaker | Higher | Facilitates homolytic cleavage of Cu-CF3 bond to generate CF3•. chemrxiv.org |

Oxidative Addition Pathways

The concept of oxidative addition is a fundamental step in many cross-coupling reactions. However, for copper, the high kinetic barrier associated with the oxidative addition of aryl halides to Cu(I) species has been a long-standing challenge, often referred to as the "copper oxidative addition problem". nih.govprinceton.edu This has spurred investigations into alternative mechanistic pathways for the formation of the key Cu(III) intermediate necessary for trifluoromethylation.

Direct oxidative addition has been observed and characterized in specific contexts. Mechanistic studies on the reaction of neutral Cu(I) complexes like [(bpy)Cu(CF3)] with alkyl halides (e.g., BrCH2CN) show the formation of stable, fully characterized Cu(III) complexes. escholarship.org The pathway for this transformation is proposed to be a halogen-atom transfer. This contrasts with ionic, ligandless Cu(I) 'ate' complexes, which are suggested to react via an SN2-type substitution mechanism. escholarship.org These studies highlight that the ligand environment and the nature of the copper precursor dictate the operative oxidative addition pathway. A significant ligand acceleration effect was also noted, where the reaction of the neutral [(bpy)Cu(CF3)] complex was much faster than that of the ionic [Cu(CF3)2]⁻ complex. escholarship.org

To circumvent the high energy barrier of direct oxidative addition with less reactive substrates like aryl bromides, radical-based pathways have been developed. nih.govprinceton.edu In one such approach, a CF3 radical is generated, which interacts with a Cu(I) catalyst to form a Cu(II)-CF3 adduct. nih.gov Concurrently, an aryl radical is generated from the aryl bromide via a separate photoredox cycle. This aryl radical is then rapidly trapped by the Cu(II)-CF3 species to yield the crucial aryl-Cu(III)-CF3 intermediate. nih.gov This intermediate can then undergo reductive elimination to form the desired product and regenerate the Cu(I) catalyst. This radical-trapping mechanism effectively bypasses the challenging formal oxidative addition of the aryl halide to the Cu(I) center. nih.govresearchgate.net

| Pathway | Copper Precursor | Substrate | Key Step/Intermediate | Reference |

|---|---|---|---|---|

| Halogen-Atom Transfer | [(bpy)Cu(I)(CF3)] (Neutral) | Alkyl Halide | Direct formation of stable [(bpy)Cu(III)(CF3)2(R)] | escholarship.org |

| SN2-Type Substitution | [Cu(I)(CF3)2]⁻ (Ionic) | Alkyl Halide | SN2 attack on the alkyl halide | escholarship.org |

| Radical Trapping | Cu(I) Catalyst | Aryl Halide | Ar• radical trapped by Cu(II)-CF3 to form Ar-Cu(III)-CF3 | nih.gov |

Disproportionation Reactions and Hidden Catalysis Phenomena

Disproportionation, a reaction where a species is simultaneously oxidized and reduced, can play a critical role in the mechanistic cycles of copper-mediated trifluoromethylation. In some systems, the assumed stoichiometric reagent or precatalyst, such as a Cu(II) complex, is not the true reactive species. Instead, it can undergo disproportionation to generate the actual catalytically active species in a phenomenon known as "hidden catalysis". iciq.org

A clear example of this is observed in the trifluoromethylation of phenylboronic acid using [(bpy)CuF2(H2O)2] and TMSCF3. iciq.org Although the starting copper complex is in the +2 oxidation state, the reaction fails under anaerobic conditions. Mechanistic studies revealed that the initial Cu(II) complex is trifluoromethylated to form a "[(bpy)Cu(CF3)2]" intermediate. This intermediate then spontaneously disproportionates into a mixture of Cu(III) and Cu(I) complexes. iciq.org

The disproportionation products include:

Cu(III) species: [Cu(CF3)4]⁻ and [this compound]

Cu(I) species: [(bpy)Cu(CF3)] and [Cu(CF3)2]⁻

Crucially, in this specific system, the Cu(III) complexes formed, including this compound, were found to be stable and unreactive, acting as "dead-end spectators" throughout the coupling process. iciq.org The productive catalytic cycle is instead driven by the Cu(I) species generated from the disproportionation. These Cu(I) complexes are oxidized by air to generate the reactive species that catalyzes the C-CF3 bond formation. Therefore, even when the initial Cu(II) complex is used in stoichiometric amounts, the actual trifluoromethylation is a catalytic process performed by a species "hidden" within the complex reaction network arising from disproportionation. iciq.org

This phenomenon underscores the complexity of copper chemistry, where the observed reactivity may not stem from the most obvious species present in the reaction flask. The accessibility of multiple oxidation states (Cu(I), Cu(II), Cu(III)) allows for these intricate disproportionation and comproportionation equilibria, which can mask the true nature of the catalyst.

Computational and Theoretical Insights into Bpy Cu Cf3 3 Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, geometry, and reactivity of transition metal complexes like (bpy)Cu(CF3)3. These computational methods provide a molecular-level understanding that complements experimental observations.

Geometry Optimization and Energetic Profiles

While detailed DFT geometry optimization data for this compound is not extensively tabulated in the reviewed literature, the crystal structure reveals a five-coordinate copper center. osti.gov Computational studies on the related unligated Cu(CF3)3 molecule show a distorted T-shaped geometry in the gas phase, which is stabilized by solvation. The coordination of the bidentate 2,2'-bipyridine (B1663995) (bpy) ligand is expected to significantly influence the geometry around the copper center, leading to a more stable, coordinatively saturated complex.

Energetic profiles from computational studies on related copper-catalyzed trifluoromethylation reactions indicate that the addition of a CF3 radical to a copper center is a thermodynamically favorable process that stabilizes the copper-coordinated structure. Although a specific energetic profile for the formation or reactions of this compound is not detailed in the available literature, the known thermal stability of this formally Cu(III)-CF3 complex suggests a significant thermodynamic barrier to decomposition or reductive elimination pathways. nih.gov

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

The mapping of potential energy surfaces (PES) through quantum chemical calculations is a critical methodology for elucidating reaction mechanisms, identifying transition states, and determining reaction kinetics. For reactions involving organometallic species, the PES provides a landscape of the energy of the system as a function of the geometric coordinates of the atoms. nih.govnih.gov

While specific potential energy surface maps for reactions involving this compound have not been detailed in the surveyed literature, studies on the unimolecular reactivity of related anionic complexes, [Cu(R)(CF3)3]⁻, have explored the potential energy surfaces for C-C coupling reactions and homolytic bond dissociations. researchgate.net These studies suggest that the reaction pathways, whether stepwise or concerted, are highly dependent on the nature of the organic group (R) and the stability of the potential radical intermediates. For this compound, a neutral and more coordinatively saturated complex, the reaction mechanisms are likely to differ significantly. The elucidation of its reaction pathways would require dedicated computational studies to map the intricate potential energy surfaces of its reactions, such as trifluoromethyl transfer to a substrate.

Prediction of Lewis Acidity and Reactivity Trends

Computational chemistry provides robust methods for predicting the Lewis acidity of chemical compounds. A recent DFT study on the unligated tris(trifluoromethyl)copper(III), Cu(CF3)3, has confirmed its superacidic properties, with a calculated fluoride (B91410) ion affinity (pF-) of -13.9, making it one of the strongest Lewis acids known and even exceeding the Lewis acidity of antimony pentafluoride (SbF5).

The coordination of a Lewis base, such as 2,2'-bipyridine, to the Cu(CF3)3 core is expected to modulate this high Lewis acidity. While specific computational predictions for this compound are not available, the strong electron-withdrawing nature of the three CF3 groups will still render the copper center highly electrophilic. This inherent Lewis acidity is a key factor in its reactivity, influencing its interactions with substrates in catalytic processes. The bpy ligand, while stabilizing the complex, also influences the steric and electronic environment around the copper center, thereby affecting reactivity trends compared to the unligated species.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital theory is essential for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis, with the energy difference between them, the HOMO-LUMO gap, providing insights into the kinetic stability and electronic transitions of a compound. nih.govnih.gov

For copper(I) complexes with substituted bipyridine ligands, DFT calculations have shown that the HOMO is typically localized on the {Cu(P^P)} fragment (where P^P is a diphosphine ligand), while the LUMO is spread over the bipyridine ligand. core.ac.ukcore.ac.uk The introduction of electron-withdrawing CF3 groups to the bipyridine ligand leads to a stabilization of the LUMO, thereby reducing the HOMO-LUMO gap. core.ac.ukcore.ac.uk

While specific HOMO-LUMO energy values for this compound are not provided in the reviewed literature, it can be inferred that the three strongly electron-withdrawing CF3 groups directly attached to the copper center will significantly lower the energy of the metal-centered orbitals. The bpy ligand will possess the π* orbitals that likely constitute the LUMO. The precise energy levels and their ordering would require specific DFT calculations for this compound.

Table 1: General Trends in HOMO-LUMO Energies of Related Copper-Bipyridine Complexes

| Complex Feature | Effect on HOMO | Effect on LUMO | Effect on HOMO-LUMO Gap |

| Electron-withdrawing groups on bpy | Minor stabilization | Significant stabilization | Decrease |

| Electron-donating groups on bpy | Minor destabilization | Minor destabilization | Relatively unchanged |

This table illustrates general trends observed in related copper-bipyridine complexes and is not based on specific data for this compound.

Computational Validation of Spectroscopic Data ("CF3 effect")

Computational studies play a crucial role in interpreting and validating experimental spectroscopic data. A notable phenomenon observed in copper-trifluoromethyl complexes is the "CF3 effect," which has been investigated both experimentally and computationally. osti.govnih.govresearchgate.net

Analysis of a series of mononuclear copper complexes, including this compound, using resonant diffraction anomalous fine structure (DAFS) measurements has revealed a systematic trifluoromethyl effect on X-ray absorption. osti.govnih.govresearchgate.net This effect manifests as a blue shift of the resonant Cu K-edge energy by approximately 2-3 eV for each CF3 ligand attached to the copper center. osti.govresearchgate.net This observation is significant as it accounts for the observed changes in DAFS profiles between formally Cu(III) complexes like this compound and formally Cu(I) complexes. osti.govresearchgate.net

These experimental findings are consistent with an inverted ligand field model, which has been supported by computational analyses of related compounds. In this model, the high formal oxidation state of Cu(III) is not an accurate reflection of the physical oxidation state. Instead, the copper center is better described as being closer to Cu(I) with a d¹⁰ electron count, where the strong electron-withdrawing CF3 ligands accommodate a significant portion of the electron density. osti.govresearchgate.net The observed blue shift in the K-edge energy with an increasing number of CF3 ligands is a direct spectroscopic consequence of this electronic structure, which can be computationally modeled to validate the experimental data.

Table 2: Summary of the "CF3 Effect" on Cu K-edge Energy

| Number of CF3 Ligands | Observed Shift in Cu K-edge Energy |

| 1 | ~2-3 eV blue shift (relative to no CF3) |

| 2 | ~4-6 eV blue shift (relative to no CF3) |

| 3 (as in this compound) | ~6-9 eV blue shift (relative to no CF3) |

| 4 | ~8-12 eV blue shift (relative to no CF3) |

This table summarizes the generalized "CF3 effect" based on experimental data from a series of copper-trifluoromethyl complexes.

Q & A

Q. What are the established synthetic protocols for preparing (bpy)Cu(CF3)³, and how can purity be verified?

- Answer : (bpy)Cu(CF3)³ is typically synthesized via ligand substitution reactions using Cu(I) precursors and trifluoromethylating agents. For example, Li et al. (2017) reported reacting CuCl with bpy and CF₃SiMe₃ in the presence of ZnMe₂ to generate [Cu(CF₃)₃Me]⁻ intermediates, which are subsequently oxidized to form (bpy)Cu(CF₃)³ . Purity is confirmed via ¹⁹F NMR spectroscopy (e.g., δ = -60 to -65 ppm for CF₃ groups) and X-ray crystallography to verify octahedral geometry .

Q. How should researchers design experiments to characterize (bpy)Cu(CF3)³’s stability under varying conditions?

- Answer : Stability studies should include:

- Thermal analysis : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solvent compatibility : NMR monitoring in solvents like THF or DMF over 24 hours.

- Light sensitivity : UV-Vis spectroscopy under controlled irradiation (e.g., 450 nm LEDs) to detect photolytic cleavage of Cu–CF₃ bonds .

- Data interpretation : Compare results with computational studies (DFT) predicting bond dissociation energies .

Advanced Research Questions

Q. How can contradictory mechanistic data about (bpy)Cu(CF3)³’s role in radical vs. ionic pathways be resolved?

- Answer : Contradictions arise from competing pathways (e.g., CF₃• radical generation vs. Cu(III)-mediated coupling). To resolve this:

- Radical trapping : Add TEMPO or BHT to quench radicals and observe product inhibition .

- Isotopic labeling : Use ¹³C-labeled CF₃ sources to track incorporation into products via GC-MS .

- Spectroscopic evidence : Low-temperature EPR to detect Cu(II) intermediates or in-situ ¹⁹F NMR to monitor CF₃ ligand exchange .

- Example: Kawamura et al. (2021) observed no reactivity when (bpy)Cu(CF₃)³ was used directly, suggesting it is a terminal byproduct rather than an active intermediate .

Q. What methodologies are recommended for studying (bpy)Cu(CF3)³’s catalytic cycles in photoredox reactions?

- Answer : Key steps include:

- Time-resolved spectroscopy : Transient absorption spectroscopy to identify short-lived excited states (e.g., Ru(bpy)₃²⁺* in dual catalytic systems) .

- Electrochemical analysis : Cyclic voltammetry to map redox potentials (e.g., E₁/₂ for Cu(I/II) and Cu(II/III) transitions) .

- Computational modeling : DFT calculations to map energy profiles for proposed intermediates (e.g., Cu(III)-CF₃ vs. Cu(II)-CF₃•) .

- Example: Hartwig et al. (2023) isolated Cu(III) intermediates via oxidative addition of alkyl halides to Cu(I), confirming their stability in cross-coupling cycles .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for reactions involving (bpy)Cu(CF3)³?

- Answer : Yield variations often stem from:

- Substrate scope : Activated vs. unactivated alkanes show divergent reactivity (e.g., benzylic C–H bonds vs. aliphatic systems) .

- Light source intensity : Higher UV irradiance accelerates CF₃• radical formation but may degrade the catalyst .

- Ligand effects : Substituents on bipyridine ligands (e.g., electron-withdrawing groups) modulate Cu center electrophilicity .

- Mitigation strategy : Standardize reaction conditions (light intensity, solvent purity) and report turnover numbers (TONs) alongside yields .

Experimental Design Tables

Table 1 : Key Characterization Data for (bpy)Cu(CF₃)³

| Property | Method | Observed Value | Reference |

|---|---|---|---|

| ¹⁹F NMR (CF₃) | DMSO-d₆, 470 MHz | δ = -62.3 ppm (s) | |

| X-ray Structure | Single-crystal diffraction | Octahedral geometry | |

| Decomposition Temperature | TGA | 180°C (5% weight loss) |

Table 2 : Comparison of Mechanistic Pathways

| Pathway | Evidence For | Evidence Against | Key Study |

|---|---|---|---|

| Radical (CF₃•) | TEMPO inhibition, EPR signals | Low ¹⁹F NMR yield | |

| Ionic (Cu(III) coupling) | Isolated Cu(III) complexes | No reactivity in dark |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.